molecular formula C16H17ClN2O B14390023 (1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 89928-98-3

(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B14390023
CAS No.: 89928-98-3
M. Wt: 288.77 g/mol
InChI Key: NNPZFAWDCKTNLE-UHFFFAOYSA-N
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Description

(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chloro-substituted isoquinoline ring and a piperidine moiety connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with piperidine in the presence of a suitable base.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential ligand for studying receptor interactions and signaling pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biochemical pathways.

    Signal Transduction Modulation: The compound may influence intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloroisoquinolin-3-yl)(piperidin-1-yl)methanone: Lacks the methyl group on the isoquinoline ring.

    (1-Methylisoquinolin-3-yl)(piperidin-1-yl)methanone: Lacks the chloro group on the isoquinoline ring.

    (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both the chloro and methyl groups on the isoquinoline ring, as well as the piperidine moiety. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

CAS No.

89928-98-3

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

(1-chloro-4-methylisoquinolin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H17ClN2O/c1-11-12-7-3-4-8-13(12)15(17)18-14(11)16(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

NNPZFAWDCKTNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCCCC3

Origin of Product

United States

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